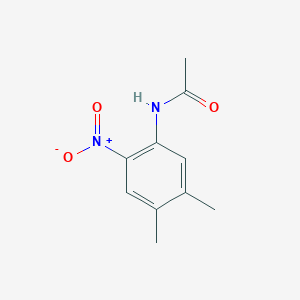

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Description

Importance within Nitroaromatic Acetamide (B32628) Chemistry

Nitroaromatic acetamides, as a class of compounds, are of considerable importance in both industrial and academic research. They serve as crucial precursors in the synthesis of a wide array of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This characteristic is fundamental to its utility in constructing diverse molecular architectures.

The acetamide group, on the other hand, is an ortho-, para-directing group, which can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring. The interplay between the activating acetamide group and the deactivating, meta-directing nitro group, along with the steric hindrance they may impose, provides a nuanced reactivity profile that chemists can exploit for targeted synthesis.

Scope and Relevance in Advanced Organic Synthesis

The utility of N-(4,5-Dimethyl-2-nitrophenyl)acetamide in advanced organic synthesis primarily stems from its role as a versatile building block. The nitro group can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for the construction of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

A notable method for the preparation of this compound involves the regioselective nitration of N-(3,4-dimethylphenyl)acetamide. This controlled introduction of the nitro group at a specific position is crucial for its subsequent use in multi-step syntheses.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied nitroaromatic acetamides, such as N-(4-nitrophenyl)acetamide, allows for inferences about its potential applications. For instance, N-(4-nitrophenyl)acetamide is a known intermediate in the production of various dyes and pharmaceuticals. jcbsc.orgresearchgate.net

Overview of Key Research Domains

The primary research domain for this compound is as a synthetic intermediate. The strategic placement of the nitro and acetamido groups, along with the methyl substituents, makes it a tailored starting material for the synthesis of target molecules with specific substitution patterns.

Although direct applications in materials science or as a standalone bioactive molecule are not prominently reported, its role as a precursor means it is implicitly involved in research areas where its downstream products are utilized. These areas could potentially include the development of new pharmaceutical agents, agrochemicals, or functional dyes. The reduction of the nitro group to an amine, for example, yields a substituted o-phenylenediamine derivative, a key precursor for a variety of heterocyclic systems with diverse biological activities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6970-77-0 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

Properties

IUPAC Name |

N-(4,5-dimethyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUIVCQNUPJXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289585 | |

| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-77-0 | |

| Record name | 6970-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-DIMETHYL-2'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors

Direct Acetylation Pathways

Direct acetylation involves the introduction of an acetyl group (CH₃CO-) onto the amino group of a substituted nitroaniline. This is a common and straightforward method for the formation of acetamides.

The most direct route to N-(4,5-Dimethyl-2-nitrophenyl)acetamide is the acetylation of its corresponding precursor, 4,5-Dimethyl-2-nitroaniline. This reaction is typically accomplished using acetic anhydride (B1165640) (CH₃CO)₂O. The process of introducing an acetyl group into a molecule using acetyl chloride or acetic anhydride is known as acetylation learncbse.in.

In a typical procedure analogous to the synthesis of similar compounds, the nitroaniline is dissolved in a suitable solvent, such as glacial acetic acid, and allowed to react with acetic anhydride nih.gov. The reaction mixture is often stirred for several hours at room temperature to ensure completion. For other substituted nitroanilines, variations of this method have been employed. For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide from 4-hydroxy-2-nitroaniline is achieved using acetic anhydride in a mixed solvent system of acetonitrile and water, with sodium bicarbonate added to control the pH nih.gov. Similarly, N-(2,5-difluoro-4-nitrophenyl)acetamide is synthesized from 2,5-difluoro-4-nitroaniline and acetic anhydride in methylene chloride, with dimethylaminopyridine used as a catalyst prepchem.com.

The general reaction is as follows:

Reaction Scheme for the Acetylation of 4,5-Dimethyl-2-nitroaniline

Table 1: Examples of Acetylation of Substituted Nitroanilines

| Precursor | Product | Reagents & Conditions |

|---|---|---|

| 4-methoxy-2-nitroaniline (B140478) | N-(4-methoxy-2-nitrophenyl)acetamide | Acetic anhydride, glacial acetic acid, room temperature nih.gov |

| 4-hydroxy-2-nitroaniline | N-(4-hydroxy-2-nitrophenyl)acetamide | Acetic anhydride, acetonitrile/water, sodium bicarbonate nih.gov |

Regioselective Nitration Approaches to Substituted Acetamides

An alternative synthetic strategy involves the nitration of a substituted acetanilide (B955) precursor, in this case, 3',4'-Dimethylacetanilide nih.gov. This approach relies on the directing effects of the substituents on the aromatic ring to control the position of the incoming nitro group (NO₂). This method is an example of an electrophilic aromatic substitution reaction researchgate.net.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. However, in the presence of strong acids like a nitrating mixture (concentrated nitric and sulfuric acids), the amino group can be protonated, becoming a deactivating, meta-directing group learncbse.in. The two methyl groups at positions 3 and 4 are weakly activating and ortho-, para-directing. The challenge in this approach is to achieve regioselectivity, placing the nitro group at the C2 position, which is ortho to the acetamido group and ortho to the C4-methyl group.

The choice of nitrating agent can significantly influence the regioselectivity of the reaction. While mixed nitric and sulfuric acids often favor para-substitution, reagents like acetyl nitrate or nitronium tetrafluoroborate can favor ortho-substitution on acetanilides cdnsciencepub.com. For example, the nitration of 2-methylmethacetin with peroxynitrite demonstrates that the electron-donating 4-methoxy group directs nitration ortho to itself, leading to the preferential formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide iucr.org. This highlights the importance of substituent effects in achieving regioselective nitration.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -NHCOCH₃ | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Precursor Chemical Analysis in Synthetic Design

The success of any synthetic route is heavily dependent on the purity and identity of the precursor chemicals. In the synthesis of this compound, the primary precursors are 4,5-Dimethyl-2-nitroaniline for the acetylation pathway, and 3',4'-Dimethylacetanilide for the nitration pathway.

Before initiating the synthesis, it is crucial to verify the identity and purity of these starting materials. Standard analytical techniques are employed for this purpose:

Melting Point Determination: A sharp and accurate melting point range is a good indicator of purity.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of substituents on the aromatic ring.

Infrared (IR) Spectroscopy: Helps to identify the key functional groups present in the molecule, such as the amino (-NH₂) and nitro (-NO₂) groups in the nitroaniline precursor, or the amide (-NHCO-) group in the acetanilide precursor.

Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

Ensuring the high purity of precursors is essential to avoid side reactions and to obtain a high yield of the desired product with high purity, minimizing the need for extensive purification steps post-synthesis.

Synthetic Routes for Analogs and Derivations

The synthetic methodologies described can be adapted to produce a wide range of analogs and derivatives of this compound. These analogs are valuable for structure-activity relationship studies and for developing new compounds with specific properties. The synthesis of these derivatives often involves using different substituted anilines or acetanilides as starting materials.

For example, a variety of N-(substituted-phenyl)acetamides have been synthesized as potential analgesic agents archivepp.com. The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, an intermediate for the drug Nintedanib, involves the acylation of p-nitroaniline followed by methylation google.com.

Table 3: Selected Analogs of this compound and their Synthesis

| Compound Name | Precursor(s) | Synthetic Method |

|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline, Acetic anhydride | Direct Acetylation nih.gov |

| N-(4-Methyl-2-nitrophenyl)acetamide | N/A | Regioselective Nitration rsc.org |

| N-(4-Iodo-2-nitrophenyl)acetamide | N/A | Regioselective Nitration rsc.org |

| N-(2,5-difluoro-4-nitrophenyl)acetamide | 2,5-difluoro-4-nitroaniline, Acetic anhydride | Direct Acetylation prepchem.com |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | 2-methylmethacetin | Regioselective Nitration iucr.org |

These examples demonstrate the versatility of the fundamental synthetic routes in producing a library of related compounds by systematically varying the substituents on the aromatic ring.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of their constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-(4,5-Dimethyl-2-nitrophenyl)acetamide provides information about the number and types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

A study utilizing a 100 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) reported the following chemical shifts for this compound (2n): δ 169.1, 137.6, 137.1 (d, J = 33.5 Hz), 136.6, 135.22, 126.45, 122.6 (d, J = 266.8 Hz), 119.6 (q, J = 3.5 Hz), 25.6. rsc.org It is important to note that some of these signals exhibit coupling (d = doublet, q = quartet) with another nucleus, likely fluorine, which is not a standard component of the titular compound and may indicate analysis of a related but different molecule in that specific report. Another source provides the following distinct chemical shifts, which are more consistent with the expected structure: δ 169.1, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 169.1 | C=O (amide) |

| 144.4 | C-NO₂ |

| 137.6 | Aromatic C |

| 137.1 | Aromatic C |

| 136.6 | Aromatic C |

| 135.22 | Aromatic C |

| 134.6 | Aromatic C |

| 133.9 | Aromatic C |

| 126.45 | Aromatic C-H |

| 123.6 | Aromatic C-H |

| 122.6 | Aromatic C |

| 119.6 | Aromatic C |

| 84.6 | Aromatic C-NH |

| 25.6 | CH₃ (acetamide) |

| Assignments are tentative based on typical chemical shift ranges. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro groups, as well as for the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| Data not available in search results | N-H (amide) | Stretching |

| Data not available in search results | C=O (amide) | Stretching |

| Data not available in search results | N-O (nitro) | Asymmetric Stretching |

| Data not available in search results | N-O (nitro) | Symmetric Stretching |

| Data not available in search results | C-H (aromatic) | Stretching |

| Data not available in search results | C=C (aromatic) | Stretching |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is approximately 208.22 g/mol . cymitquimica.com In a mass spectrum, this would be observed as the molecular ion peak (M+). The fragmentation pattern can help to confirm the structure of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| ~208 | [M]⁺ |

| Further fragmentation data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which provides information about its electronic transitions. The presence of the nitro group and the aromatic ring in this compound would be expected to give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Table 5: UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| Data not available in search results |

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For aromatic compounds like N-(4,5-Dimethyl-2-nitrophenyl)acetamide, SC-XRD would determine the bond lengths, bond angles, and torsion angles that define the molecule's geometry. In related nitroanilides, the geometry of the benzene (B151609) ring is influenced by its substituents. The acetamide (B32628) group (-NHCOCH₃) and the nitro group (-NO₂) are known to interact sterically and electronically, which can lead to deviations from a perfectly planar conformation. The presence of the ortho-nitro group relative to the acetamide substituent is a critical factor, often inducing a twist in the acetamide group out of the plane of the phenyl ring to relieve steric strain.

Crystal System and Space Group Determination

The analysis of the diffraction pattern from an SC-XRD experiment reveals the crystal system and space group of the compound. These parameters describe the symmetry of the unit cell and the arrangement of molecules within it. For instance, related nitro-substituted 2-pyrazolines have been found to crystallize in monoclinic and orthorhombic space groups such as P2₁/c, P2₁, Pnma, and P2₁2₁2₁. The specific crystal system and space group for this compound would depend on how the individual molecules pack together in the solid state, a process governed by the interplay of intermolecular forces.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of acetanilides is significantly influenced by hydrogen bonding. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of intermolecular hydrogen bonds. In many acetanilide (B955) structures, these interactions lead to the formation of chains or dimers.

In the case of o-nitroacetanilides, a key structural feature can be the formation of an intramolecular N-H···O hydrogen bond between the amide proton and one of the oxygen atoms of the ortho-nitro group. This interaction can lead to a more planar conformation of that part of the molecule and satisfies the primary hydrogen bond donor. Consequently, the intermolecular interactions might be dominated by weaker C-H···O contacts or π-π stacking interactions between the aromatic rings. In compounds where the intramolecular hydrogen bond is not formed, the N-H group is available for intermolecular hydrogen bonding, often with the carbonyl oxygen or a nitro group of an adjacent molecule, leading to different packing motifs. The specific network in this compound would be a balance between the potential for this intramolecular hydrogen bond and other intermolecular forces.

Conformational Analysis in the Crystalline State

The conformation of the acetamide group relative to the phenyl ring is a key structural feature in acetanilides. In the crystalline state, this conformation is fixed but can be influenced by the electronic effects of the substituents and the packing forces within the crystal. For related compounds like N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is twisted out of the phenyl plane by approximately 25 degrees due to steric hindrance from the ortho-substituents. A similar twist would be expected for this compound. The nitro group itself is also often twisted slightly out of the plane of the benzene ring. Computational modeling, in conjunction with experimental X-ray data for analogous compounds, can provide deeper insights into the preferred conformations and the energy barriers between them.

Polymorphism and its Structural Basis in Related Nitroacetanilides

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in acetanilides and is of significant interest due to its impact on the physical properties of a substance. Studies on 4-methyl-2-nitroacetanilide (MNA), a closely related compound, have identified multiple polymorphs (white, amber, and yellow forms), each with a distinct crystal structure.

The structural basis for this polymorphism often lies in the different possible hydrogen-bonding arrangements. For example, some polymorphs may be stabilized by intermolecular N-H···O=C hydrogen bonds, while others might be characterized by intramolecular N-H···O(nitro) hydrogen bonds. These differing arrangements lead to variations in crystal packing, density, and even color. The conformation of the molecule, particularly the torsion angle of the acetamide group, can also differ between polymorphs. The study of polymorphism in related nitroacetanilides provides a framework for understanding the potential for this compound to exhibit similar behavior, which would be driven by the subtle balance of intermolecular forces and conformational flexibility.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory has emerged as a powerful tool for the theoretical investigation of molecular systems. For aromatic nitro compounds and their derivatives, DFT calculations, particularly using the B3LYP functional combined with a 6-311+G(d,p) basis set, have proven effective in predicting molecular properties. This level of theory is frequently employed to achieve an optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Electronic Structure and Molecular Geometry Predictions

Below is a representative table of predicted geometrical parameters for a similar nitroanilide, showcasing the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |

| C-N (nitro) | 1.47 | - | - |

| N-O (nitro) | 1.23 | 117 | - |

| C-N (amide) | 1.37 | - | - |

| C=O (amide) | 1.24 | 122 | - |

| N-H (amide) | 1.01 | 120 | 180 (trans) |

| C-CH3 | 1.51 | - | - |

Note: The values in this table are illustrative and based on general data for similar nitroacetanilides. Specific values for N-(4,5-Dimethyl-2-nitrophenyl)acetamide would require dedicated computational analysis.

Vibrational Spectrum Prediction and Potential Energy Distribution (PED)

Theoretical vibrational analysis is a key component of computational studies, providing a predicted infrared (IR) and Raman spectrum that can be compared with experimental data. researchgate.net DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms, is facilitated by Potential Energy Distribution (PED) analysis. nih.gov

For molecules like this compound, characteristic vibrational modes are expected. For instance, the N-H stretching vibration of the secondary amide group is typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching of the amide (Amide I band) is a strong absorption usually found around 1660 cm⁻¹. The N-H bending (Amide II band) and the asymmetric and symmetric stretching of the nitro group are also prominent features in the vibrational spectrum. The methyl group stretching and bending vibrations are also identifiable. derpharmachemica.com

A summary of key predicted vibrational frequencies and their assignments is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (PED Contribution) |

| N-H Stretch | ~3450 | ν(N-H) |

| C-H Stretch (Aromatic) | 3050 - 3100 | ν(C-H) |

| C-H Stretch (Methyl) | 2900 - 3000 | ν(C-H) |

| C=O Stretch (Amide I) | ~1670 | ν(C=O) |

| N-H Bend (Amide II) | ~1540 | δ(N-H) |

| NO₂ Asymmetric Stretch | ~1520 | νas(NO₂) |

| NO₂ Symmetric Stretch | ~1350 | νs(NO₂) |

| C-N Stretch | 1250 - 1350 | ν(C-N) |

Note: These are expected ranges and assignments based on related compounds. Precise values are dependent on the specific molecular structure and computational method.

Theoretical Prediction of NMR and UV-Vis Spectroscopic Parameters

Computational methods can also predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound.

Theoretical UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The calculations provide information about the electronic transitions, their corresponding excitation energies, and oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions within the aromatic ring and the nitro and acetamido groups. The position of the absorption maxima can be influenced by solvent effects, which can also be modeled computationally. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. derpharmachemica.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

For this compound, the distribution of the HOMO and LUMO provides insight into the electron-donating and electron-accepting capabilities of different parts of the molecule. The HOMO is the orbital from which an electron is most likely to be donated, and it is typically localized on the more electron-rich regions of the molecule. In this case, the HOMO is expected to have significant contributions from the acetamido group and the dimethyl-substituted phenyl ring.

Conversely, the LUMO is the orbital that is most likely to accept an electron and is generally localized on the electron-deficient parts of the molecule. For this compound, the LUMO is anticipated to be predominantly located on the nitro group and the phenyl ring, reflecting the strong electron-withdrawing nature of the nitro group.

The energies of the HOMO and LUMO, and the resulting energy gap, are crucial parameters. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions, indicating greater chemical reactivity.

| Parameter | Energy (eV) |

| E(HOMO) | - |

| E(LUMO) | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific energy values require dedicated quantum chemical calculations for this compound.

Charge Transfer Pathways

The analysis of the HOMO and LUMO distributions also reveals potential intramolecular charge transfer (ICT) pathways. The electronic transitions from the HOMO to the LUMO often correspond to a transfer of electron density from the electron-donating part of the molecule to the electron-accepting part. In this compound, the primary ICT is expected to occur from the dimethylphenylamino moiety (the electron donor) to the nitrophenyl moiety (the electron acceptor). This charge transfer character is a key factor influencing the molecule's optical and electronic properties, including its absorption spectrum and non-linear optical response. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule in three-dimensional space. It is calculated by evaluating the electrostatic potential at a particular point in space near a molecule, arising from the combination of the positive charge of the nuclei and the negative charge of the electrons. MEP maps are crucial for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.

In an MEP map, different potential values are represented by different colors. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-poor and indicate sites for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP analysis would likely reveal a high electron density around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group of the acetamide (B32628) moiety, making these the most probable sites for electrophilic interactions. The hydrogen atom of the amide group (N-H) and the aromatic protons would be expected to show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule, including lone pairs and bond pairs.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of the reactivity and stability of a molecule as a whole. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived quantities like the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

For this compound, the calculation of these descriptors would provide a comprehensive understanding of its chemical reactivity and kinetic stability. The presence of the electron-withdrawing nitro group and the acetamide group would influence the energies of the frontier orbitals and, consequently, the global reactivity parameters.

Chemical Reactivity and Transformation Pathways

Nitro Group Transformations: Reduction Chemistry

The reduction of the nitro group is a pivotal transformation of N-(4,5-Dimethyl-2-nitrophenyl)acetamide, yielding the corresponding amine, N-(2-amino-4,5-dimethylphenyl)acetamide. This transformation is crucial as the resulting amino group serves as a versatile handle for a wide array of further chemical modifications. The selective reduction of a nitro group in the presence of an amide functionality can be challenging, as many reducing agents can also affect the amide bond. researchgate.net However, several methods have been developed for the chemoselective reduction of aromatic nitro compounds.

Catalytic hydrogenation is a widely employed method for this transformation. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective in reducing the nitro group to an amine under hydrogen atmosphere. wikipedia.orgacs.org Another efficient and reusable catalyst system is Nickel/Silica (Ni/SiO₂), which can achieve high conversion and selectivity. researchgate.net

Chemical reduction methods also offer a range of options. Reagents like iron powder in acidic media, tin(II) chloride in hydrochloric acid, and sodium hydrosulfite are commonly used for the reduction of aromatic nitro groups. wikipedia.orgrsc.org A pressure-mediated selective reduction using hydrazine (B178648) hydrate (B1144303) has also been reported to be effective in the presence of an amide group. researchgate.net The choice of the reducing agent and reaction conditions can be tailored to achieve the desired outcome while preserving the amide linkage.

| Reagent/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas | Aromatic Amine | wikipedia.org |

| Ni/SiO₂ | H₂ gas or transfer hydrogenation | Aromatic Amine | researchgate.net |

| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Aromatic Amine | wikipedia.orgrsc.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Aromatic Amine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Aromatic Amine | wikipedia.org |

| Hydrazine Hydrate (N₂H₄·H₂O) | With catalyst (e.g., Raney Ni) or under pressure | Aromatic Amine/Hydrazine derivative | researchgate.netwikipedia.org |

Amide Linkage Reactions

The amide linkage in this compound can undergo several reactions, including modifications at the acyl group and cleavage of the amide bond itself.

While the synthesis of this compound involves the acylation of the corresponding aniline, further acylation at the amide nitrogen is also possible, although it generally requires conversion of the amide to its conjugate base. A more common modification involves the alteration of the acetyl group. For instance, the synthesis of related compounds such as N-(4,5-dimethyl-2-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide demonstrates that the acetyl group can be replaced by other acyl groups through a deacetylation-reacylation sequence or by starting from the parent amine. sigmaaldrich.com This allows for the introduction of a wide variety of functionalities to the molecule.

The amide bond in this compound can be cleaved under hydrolytic conditions to yield 4,5-Dimethyl-2-nitroaniline and acetic acid. This reaction, known as deacylation, typically requires harsh conditions such as strong acids or bases and elevated temperatures. wikipedia.org

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and the free amine.

The stability of the amide bond is advantageous when selective reduction of the nitro group is desired, but its cleavage provides a route back to the parent aniline, which can be a useful synthetic strategy.

Aromatic Ring Substitution Reactivity

The aromatic ring of this compound has two unsubstituted positions (3 and 6), which are potential sites for electrophilic or nucleophilic aromatic substitution. The regioselectivity of such reactions is determined by the combined electronic and steric effects of the existing substituents.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. chemistrysteps.com

The nitro group (-NO₂) is a strongly deactivating, meta-directing group. chempanda.com

The methyl groups (-CH₃) are weakly activating, ortho, para-directing groups.

For electrophilic aromatic substitution , the directing effects of the substituents are as follows:

The acetamido group at position 1 directs towards positions 2 (blocked) and 4 (blocked).

The nitro group at position 2 directs towards positions 4 (blocked) and 6.

The methyl group at position 4 directs towards positions 3 and 5 (blocked).

The methyl group at position 5 directs towards positions 4 (blocked) and 6.

Considering these effects, position 6 is activated by the methyl group at position 5 and is the meta position relative to the nitro group, making it a potential site for electrophilic attack. Position 3 is activated by the methyl group at position 4. The strong deactivating effect of the nitro group generally makes electrophilic substitution challenging.

For nucleophilic aromatic substitution (SNAr) , the presence of the strongly electron-withdrawing nitro group is crucial. This group significantly activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. In this compound, while there is no leaving group at the positions activated by the nitro group (positions 1 and 3), related systems with a leaving group (e.g., a halogen) at the 5-position have been shown to undergo SNAr reactions. tandfonline.com

Derivatization Strategies for Functionalization

The functional groups present in this compound offer several handles for derivatization to synthesize a variety of new compounds.

A primary strategy involves the reduction of the nitro group to an amine, as detailed in section 6.1. The resulting N-(2-amino-4,5-dimethylphenyl)acetamide can then undergo a plethora of reactions characteristic of aromatic amines, such as diazotization followed by Sandmeyer or related reactions, or condensation with carbonyl compounds to form imines.

Another approach is through modification of the amide linkage . As discussed in section 6.2, changing the acyl group can introduce new functionalities. sigmaaldrich.com For example, introducing a chloroacetyl group would provide an electrophilic center for further reaction with nucleophiles.

Furthermore, direct substitution on the aromatic ring , although challenging, can be a route to new derivatives. The introduction of additional functional groups, such as halogens or sulfonic acid groups, would further expand the synthetic utility of this scaffold.

| Starting Material | Reaction Type | Product | Reference |

| N-(4,5-Dimethyl-2-nitrophenyl)amine | Acylation | N-(4,5-Dimethyl-2-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide | sigmaaldrich.com |

| N-Phenylacetamide | Nitration | N-(4-Nitrophenyl)acetamide | researchgate.netjcbsc.org |

| N-(5-Halo-2-nitrophenyl)acetamide | Nucleophilic Aromatic Substitution | N-(5-Amino-2-nitrophenyl)acetamides | tandfonline.com |

| 4-Methoxy-2-nitroaniline (B140478) | Acetylation | N-(4-Methoxy-2-nitrophenyl)acetamide | nih.gov |

These strategies highlight the potential of this compound as a versatile building block in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Advanced Research Applications in Chemical Sciences

Utilization as Organic Building Blocks for Complex Architectures

The strategic placement of functional groups on the aromatic core of N-(4,5-Dimethyl-2-nitrophenyl)acetamide makes it an important organic building block for constructing complex molecular architectures. Aromatic nitro compounds are well-established precursors in organic synthesis, primarily due to the versatile reactivity of the nitro group, which can be readily transformed into other functionalities, most notably amines. nih.govnumberanalytics.com This conversion is a cornerstone reaction, providing access to anilines that are fundamental components in the production of pharmaceuticals, dyes, and polymers. nih.gov

The synthesis of this compound itself has been described through methods like the regioselective nitration of N-(4,5-dimethylphenyl)acetamide, highlighting its availability as a starting material for further synthetic elaborations. rsc.org Researchers utilize such nitrophenyl derivatives to construct larger, more intricate molecules. For instance, related nitrophenyl-containing compounds are employed in the synthesis of 5,6,7,8-tetrahydroisoquinolines, a structural motif present in many alkaloids and pharmacologically active compounds. nih.gov The synthesis involves the regioselective cyclocondensation of nitrophenyl-substituted cyclohexanones, demonstrating how the nitrophenyl unit is integrated into a complex heterocyclic framework. nih.gov The presence of the dimethyl and acetamido groups on the phenyl ring of this compound provides additional points for modification or can be used to tune the steric and electronic properties of the final molecular architecture.

Intermediate in Heterocyclic Compound Synthesis

This compound and its analogues serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds. The reduction of the nitro group to an amino group is often the key step, yielding an ortho-phenylenediamine derivative which is a classic precursor for the synthesis of quinoxalines. Quinoxalines and their derivatives are a class of heterocyclic compounds that attract significant attention due to their wide range of pharmacological and industrial applications. nih.gov

The general synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov By starting with this compound, a synthetic chemist can first reduce the nitro group to generate N-(2-amino-4,5-dimethylphenyl)acetamide. This diamine can then be reacted with various diketones to yield a library of substituted quinoxalines.

A specific example of a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, being used in quinoxaline (B1680401) synthesis has been documented. nih.gov In this process, the nitrophenyl acetamide (B32628) is first alkylated and then cyclized to form a 3-methylquinoxalin-2-one derivative. nih.govresearchgate.net This strategy highlights the role of nitrophenyl acetamides as versatile intermediates, where the acetamido group is incorporated into the final heterocyclic system. The Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enols, is another significant method for preparing quinoxaline 1,4-dioxides, which are also important chemotherapeutic agents. mdpi.com These examples underscore the pivotal role of nitrophenyl building blocks in accessing complex and valuable heterocyclic systems.

Contributions to Materials Science Research

Nitroaromatic compounds, including derivatives of this compound, are making notable contributions to materials science. Their unique electronic and optical properties, stemming from the presence of the electron-withdrawing nitro group, make them interesting candidates for the development of new functional materials. nih.gov

The design of novel optical materials is an area where nitroaromatic compounds have shown significant potential. These compounds can influence the optical properties of aerosols and have been detected in atmospheric particulate matter, which is relevant to environmental and climate science. nih.gov In the laboratory, the incorporation of a nitrophenyl moiety into a larger molecular structure is a known strategy for creating materials with specific optical characteristics. For example, quinoxaline derivatives, which can be synthesized from nitrophenyl precursors, have been investigated for their photophysical properties. nih.gov The strong charge-transfer characteristics associated with the nitro group can lead to materials with interesting non-linear optical (NLO) properties or specific absorption and emission spectra. The synthesis of molecules where a donor part is linked to an acceptor part (like a nitrophenyl group) through a π-conjugated system is a common approach in the design of NLO chromophores.

Analytical Method Development for Related Compounds

The widespread use and environmental presence of nitroaromatic compounds necessitate the development of sensitive and reliable analytical methods for their detection and quantification. nih.govnih.gov While methods specifically for this compound are not extensively documented, a range of techniques have been established for the broader class of nitroaromatic compounds, which are directly applicable. nih.govcdc.gov

These methods often involve a sample preconcentration step, such as solid-phase extraction (SPE), followed by chromatographic separation and detection. oup.comresearchgate.net High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with various detectors are the most common techniques. cdc.gov For enhanced sensitivity and selectivity, detectors like the Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS) are employed with GC. cdc.gov A silylation-based derivatization method followed by GC-MS has also been validated for analyzing 32 different nitroaromatic compounds, improving their volatility and chromatographic behavior. nih.gov More recently, novel porous polymers have been used for the highly selective photoluminescence sensing of nitroaromatic explosives in water. spectroscopyonline.com

Interactive Table: Analytical Methods for Nitroaromatic Compounds

| Analytical Technique | Sample Matrix | Preconcentration/Derivatization | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Water | Salting-out or SPE | UV | Analysis of explosives in water | oup.com |

| GC | Water | SPE | ECD | Analysis of explosives and co-contaminants | researchgate.net |

| GC-MS | Aerosols | Silylation with BSTFA | EI/CI-MS | Characterization of 32 NACs | nih.gov |

| HRGC | Air, Biological | Solid sorbent, Liquid extraction | ECD, FID, MS | Measurement in air and biological samples | cdc.gov |

Catalytic Applications of Nitroaromatic Derivatives

One of the most significant applications of nitroaromatic compounds in chemical synthesis is their use in catalytic reduction reactions to produce aromatic amines. nih.govnumberanalytics.com These amines are invaluable intermediates for manufacturing a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comresearchgate.net The conversion of the nitro group to an amine is a key transformation, and significant research has been dedicated to developing efficient and green catalytic systems for this purpose. rsc.org

The traditional method using iron powder as a stoichiometric reductant generates large amounts of iron sludge, posing environmental challenges. rsc.org Modern research focuses on catalytic hydrogenation using molecular hydrogen (H₂) or transfer hydrogenation with other hydrogen donors like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. numberanalytics.comrsc.orgmdpi.com

Catalysts for this reaction are typically based on noble metals like palladium, platinum, or gold, often in the form of nanoparticles supported on materials like carbon, silica, or biochar. researchgate.netrsc.org Bimetallic catalysts, such as Cu-Ni or Au-Pt, often exhibit enhanced activity due to synergistic electronic effects between the metals. researchgate.netrsc.org The general mechanism involves the adsorption of the nitroaromatic compound and the hydrogen source onto the catalyst surface, where the transfer of electrons and hydrogen atoms facilitates the stepwise reduction of the nitro group to the amine, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.comrsc.orgmdpi.com The development of non-metal catalysts and more sustainable catalytic systems under mild conditions remains an active area of research. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4,5-dimethylphenyl)acetamide |

| N-(4-methoxy-2-nitrophenyl)acetamide |

| N-(2-amino-4,5-dimethylphenyl)acetamide |

| 3-methylquinoxalin-2-one |

| Sodium borohydride |

| Benzofuroxan |

| Quinoxaline |

| Quinoxaline 1,4-dioxide |

| 5,6,7,8-tetrahydroisoquinoline |

| Aniline |

| Iron |

| Palladium |

| Platinum |

| Gold |

| Copper |

Environmental Transformation and Mechanistic Degradation Studies

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For nitroaromatic compounds like N-(4,5-Dimethyl-2-nitrophenyl)acetamide, photolysis is a significant environmental degradation pathway, particularly in aqueous environments and the atmosphere. epa.govacs.org The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.

The direct photolysis of nitroaromatic compounds in water is often a slow process. acs.org However, the presence of other substances, such as hydrogen peroxide (H₂O₂), can significantly accelerate photodegradation through the generation of highly reactive hydroxyl radicals (•OH). acs.orgnih.gov Studies on nitrobenzene and nitrophenols have demonstrated that the UV/H₂O₂ process leads to rapid degradation. nih.gov

The photolysis of nitroanilines, which share structural similarities with the target compound, involves the fission of the N-N bond as a primary photochemical process. rsc.orgrsc.org The specific products can be influenced by the solvent and the presence of oxygen. rsc.orgrsc.org For ortho-nitroaniline, intramolecular hydrogen transfer from the amino to the nitro group upon UV excitation is a known reaction pathway. acs.org

Interactive Data Table: Photodegradation of Related Nitroaromatic Compounds

| Compound | Conditions | Key Findings | Reference |

|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ | Rapid degradation, formation of nitrophenols | nih.gov |

| 2,4-Dinitrophenol | UV/H₂O₂ | Accelerated degradation compared to direct photolysis | acs.org |

| N-methyl-N-nitrosoanilines | UV (300-340 nm) in organic solvents | N-N bond fission; product composition depends on solvent and oxygen | rsc.orgrsc.org |

Hydrolytic Transformation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the amide linkage is susceptible to hydrolysis, which would lead to the cleavage of the molecule into an aniline derivative and acetic acid. study.compatsnap.com This process can be catalyzed by acids or bases. patsnap.comrsc.org

The hydrolysis of acetanilides, a class of compounds to which this compound belongs, typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group. study.com Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. study.comstudy.com Under alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile. researchgate.net The stability of aromatic amides to hydrolysis can vary depending on the substituents on the aromatic ring. nih.gov

| Condition | Key Mechanistic Step | Products of this compound Hydrolysis |

| Acid-Catalyzed | Protonation of the carbonyl oxygen followed by nucleophilic attack of water | 4,5-Dimethyl-2-nitroaniline and Acetic acid |

| Base-Catalyzed | Nucleophilic attack of hydroxide ion on the carbonyl carbon | 4,5-Dimethyl-2-nitroaniline and Acetate |

Free Radical Oxidation Mechanisms

In the environment, highly reactive free radicals, such as the hydroxyl radical (•OH), play a crucial role in the degradation of organic pollutants. These radicals can be generated through various processes, including the photolysis of hydrogen peroxide and in advanced oxidation processes (AOPs). nih.govnih.gov

The reaction of hydroxyl radicals with aromatic compounds can proceed through addition to the aromatic ring or by hydrogen abstraction. For aniline derivatives, •OH radicals have been shown to react via both pathways, leading to the formation of OH-adducts and anilino radicals. rsc.org In the case of 2,6-dimethyl-aniline, hydroxyl radical attack was found to primarily occur at the amine group rather than the methyl groups, leading to the formation of various aromatic by-products, including 2,6-dimethyl-nitrobenzene and 2,6-dimethyl-phenol, before eventual ring cleavage to form carboxylic acids. nih.gov Given the structure of this compound, it is plausible that hydroxyl radicals could attack the aromatic ring, the methyl groups, or the acetamido group.

Research on the oxidation of nitrobenzene by hydroxyl radicals has also provided insights into potential degradation pathways, which include the formation of nitrophenols. acs.org

Kinetic and Mechanistic Insights into Environmental Fate

For instance, the kinetics of the alkaline hydrolysis of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN) have been shown to be first-order with respect to both the nitroaromatic compound and the hydroxide ion concentration. acs.org The photodegradation of nitrobenzene and nitrophenols in the presence of H₂O₂ also follows first-order kinetics. nih.gov

The rate of degradation by hydroxyl radicals is typically very fast. For example, the second-order rate constant for the reaction of 2,6-dimethyl-aniline with •OH is on the order of 1.71 x 10¹⁰ M⁻¹s⁻¹. nih.gov Such high reaction rates suggest that in environments where hydroxyl radicals are abundant, this would be a major degradation pathway.

The persistence of this compound in the environment will depend on factors such as sunlight intensity, pH, and the presence of reactive species like hydroxyl radicals and other electron donors or acceptors. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,5-Dimethyl-2-nitrophenyl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential functionalization of the aromatic ring. A common approach is nitration of a dimethyl-substituted phenyl precursor followed by acetylation. For example, nitro groups are introduced via nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Acetamide formation is achieved using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring (e.g., dimethyl groups at δ 2.2–2.5 ppm) and acetamide protons (δ 2.0–2.1 ppm) .

- LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ at m/z 253) and purity (>95%) .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C/40°C. Degradation is tracked via HPLC, revealing that the nitro group enhances stability in acidic conditions but promotes hydrolysis in basic media (pH >10). Data from NIST-substituted acetamides suggest similar trends .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during nitration of 4,5-dimethylphenyl precursors?

- Methodology :

- Directed ortho-nitration : Use steric/electronic directing groups (e.g., acetamide) to favor nitration at the 2-position.

- Catalytic systems : Lewis acids like FeCl₃ improve selectivity by coordinating to the nitro group, as seen in analogous carbazole syntheses .

- Computational modeling : DFT calculations predict electron density maps to identify reactive sites .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) affect biological activity?

- Methodology :

- SAR studies : Compare methyl (electron-donating) and methoxy (stronger electron-donating) analogs in receptor-binding assays. For example, methoxy-substituted analogs in showed enhanced kinase inhibition, suggesting methyl groups may reduce steric hindrance .

- Data contradiction : While methyl groups improve solubility, methoxy analogs in demonstrated higher thermal stability, conflicting with solubility-driven activity .

Q. What mechanistic insights explain low yields (<10%) in multi-step syntheses of this compound?

- Methodology :

- Stepwise analysis : Isolate intermediates (e.g., nitro precursors) to identify yield-limiting steps. For example, reported a 2–5% overall yield due to poor regiocontrol in nitration .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve nitro reduction efficiency, as shown in thiazolopyrimidine syntheses .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 145–155°C)?

- Resolution : Variations arise from purity differences (e.g., residual solvents) and polymorphic forms. NIST data for analogous acetamides show similar discrepancies, emphasizing the need for recrystallization (e.g., ethanol/water) and DSC validation .

Methodological Tables

| Spectroscopic Data | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 6H, CH₃), 2.08 (s, 3H, COCH₃) | |

| FT-IR | 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.